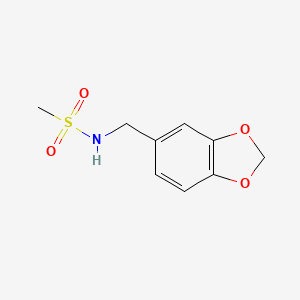

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide

Descripción general

Descripción

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is a chemical compound characterized by the presence of a benzodioxole ring attached to a methanesulfonamide group

Mecanismo De Acción

Mode of Action

The mode of action of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is also not well-understood at this time. It’s known that the compound was designed by converting the vanillyl system on the capsaicinoid structure to a benzodioxol group, and modifying the alkyl-lipophilic chain by an aromatic ring. The amide bond was replaced by a sulfonamide bond using bioisosteric concepts . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. As the compound is a relatively new chemical entity, further studies are required to understand its impact on various biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is a key factor in its efficacy as a therapeutic agent .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can potentially affect the action of the compound .

Análisis Bioquímico

Cellular Effects

It has been suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide typically involves the reaction of 1,3-benzodioxole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted sulfonamides

Aplicaciones Científicas De Investigación

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes

Comparación Con Compuestos Similares

Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)benzenesulfonamide: An analogue of capsaicin with similar structural features but different biological activities.

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1,3-Benzodioxol-5-ylmethylene)amine: Another compound with a benzodioxole ring but different functional groups.

Uniqueness

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is unique due to its specific combination of a benzodioxole ring and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Actividad Biológica

N-(1,3-Benzodioxol-5-ylmethyl)methanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a benzodioxole moiety. This structure is significant for its interaction with biological targets. The compound's chemical formula is , indicating the presence of a methanesulfonamide group that enhances its reactivity and binding properties with various biomolecules .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The benzodioxole ring can modulate enzyme activity by forming hydrogen bonds with active sites, enhancing binding affinity and specificity .

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis. This mechanism is crucial in cancer therapy where targeting rapidly dividing cells is essential .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | ≤0.25 µg/mL | Active against MRSA |

| Cryptococcus neoformans | 16 µg/mL | Selective antifungal activity |

| Escherichia coli | >200 µg/mL | No significant activity observed |

The compound exhibited notable activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), with MIC values as low as 0.25 µg/mL, indicating strong antimicrobial potential .

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for anti-inflammatory and anticancer properties. The compound's ability to interfere with cellular pathways involved in inflammation and tumor growth makes it a candidate for further therapeutic development.

Case Studies

Study 1: Antimicrobial Screening

A screening campaign evaluated a library of compounds including this compound against bacterial and fungal pathogens. The results indicated that while the compound showed weak activity against some Gram-negative bacteria, it was particularly effective against Gram-positive bacteria like MRSA .

Study 2: Cytotoxicity Assessment

In cytotoxicity assays using human embryonic kidney cells (HEK293), the compound demonstrated minimal cytotoxic effects at concentrations that were effective against pathogens. This selectivity suggests potential for therapeutic use without significant toxicity .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-15(11,12)10-5-7-2-3-8-9(4-7)14-6-13-8/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOTTZZWODVWDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC2=C(C=C1)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.